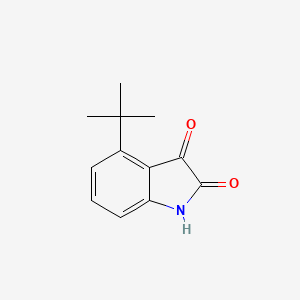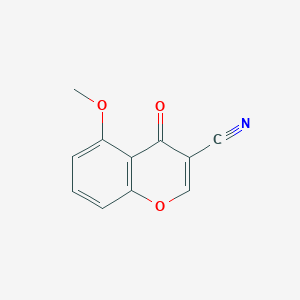
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C₁₁H₉FN₂O and a molecular weight of 204.2 g/mol . This compound is notable for its unique structure, which includes an amino group, a fluorine atom, and a carbaldehyde group attached to a quinoline ring. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that utilize similar synthetic routes but on a larger scale. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbaldehyde group can be reduced to form alcohols.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carbaldehyde group yields carboxylic acids, while reduction yields alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may act by binding to specific proteins or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-6-fluoro-8-methylquinoline-2-carbaldehyde: Similar structure but with different positions of the fluorine and methyl groups.
8-Fluoroquinoline-2-carbaldehyde: Lacks the amino and methyl groups, making it less versatile in certain reactions.
Uniqueness
5-Amino-8-fluoro-6-methylquinoline-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C11H9FN2O |
|---|---|
Poids moléculaire |
204.20 g/mol |
Nom IUPAC |
5-amino-8-fluoro-6-methylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H9FN2O/c1-6-4-9(12)11-8(10(6)13)3-2-7(5-15)14-11/h2-5H,13H2,1H3 |
Clé InChI |
DPSUAQFILOTTRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1N)C=CC(=N2)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Piperidin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11897986.png)








![Ethyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11898034.png)



